Montelukast nitrile, commonly known as montelukast, is a cysteinyl leukotriene receptor antagonist primarily used for the prophylaxis of asthma. Beyond its antiasthmatic effects, recent studies have indicated that montelukast may have a broader therapeutic potential, including neuroprotective and renoprotective effects. This comprehensive analysis will delve into the mechanism of action of montelukast and its applications in various fields, as evidenced by recent research findings.
Montelukast operates by antagonizing the cysteinyl leukotriene receptor 1 (CysLT₁), which plays a significant role in the inflammatory process. By blocking this receptor, montelukast prevents the action of leukotrienes, which are inflammatory mediators involved in the pathogenesis of asthma and other inflammatory conditions. The studies reviewed here suggest that montelukast's mechanism of action extends beyond the respiratory system, offering protective effects in other organs such as the kidneys and brain. For instance, montelukast has been shown to protect against rhabdomyolysis-induced acute renal failure by rectifying detrimental changes in the antioxidant profile and modulating systemic cytokines and apoptotic factors production1. Similarly, in the context of neurodegeneration, montelukast has been reported to counteract excitotoxicity and mitochondrial dysfunction, which are key features of neurodegenerative diseases like Huntington's and Parkinson's23.
Montelukast has demonstrated a renoprotective effect in cases of rhabdomyolysis-induced acute renal failure. A study showed that montelukast administration in rats led to significant improvements in renal function and structure, which were otherwise compromised following the induction of rhabdomyolysis1. This suggests that montelukast could be a valuable agent for the early prevention of acute renal failure in clinical settings.
In the field of neurology, montelukast has shown promise as a neuroprotective agent. One study explored its protective effect against quinolinic acid and malonic acid-induced neurotoxicity, which are models for Huntington's disease. Montelukast treatment resulted in attenuated behavioral alterations, reduced oxidative stress, and improved mitochondrial function, indicating its potential in managing Huntington-like symptoms2. Another study found that montelukast mitigated neuronal damage and oxidative stress in a rat model of Parkinson's disease induced by rotenone. The administration of montelukast led to a decrease in lipid peroxidation and nitric oxide levels while increasing antioxidant capacity and enzyme activities, suggesting its adjunctive value in the treatment of Parkinson’s disease3.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: